molecular formula C10H9NO3 B1450294 Methyl 2-(4-cyano-2-hydroxyphenyl)acetate CAS No. 1261649-42-6

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Cat. No.: B1450294
CAS No.: 1261649-42-6
M. Wt: 191.18 g/mol
InChI Key: LKVLPOJNMZPYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate (CAS 1261649-42-6) is a chemical compound with the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol . It serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure of this compound, featuring both a phenolic hydroxyl group and a cyano group on the phenyl ring, along with the methyl ester, makes it a valuable precursor for the synthesis of more complex molecules. Its properties are consistent with its use in various condensation reactions . Derivatives of phenylacetate are frequently employed in the development of active pharmaceutical ingredients (APIs). For instance, similar methyl ester compounds are utilized in patented synthetic routes for producing dual-mechanism inhibitors, highlighting the value of this chemical class in medicinal chemistry and drug discovery . Furthermore, cyanoacetate derivatives are known to be key intermediates in exploring mitochondrial metabolism pathways and have been investigated for their role in inducing selective cytotoxicity in cancer cell lines, indicating potential applications in oncological research . Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-(4-cyano-2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVLPOJNMZPYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide is dedicated to a comprehensive exploration of the solubility profile of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, a compound of interest in medicinal chemistry. It is critical to note at the outset that specific, publicly available quantitative solubility data for this particular molecule is scarce. Therefore, this document takes a dual approach: firstly, to provide a robust theoretical framework for understanding and predicting the solubility of this molecule based on its structural attributes and the principles of physical chemistry; and secondly, to present established methodologies for experimentally determining its solubility. Throughout this guide, we will draw upon data from structurally analogous compounds to infer and contextualize the expected solubility behavior of this compound.

Molecular Structure and Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group introduces polarity and the potential for strong specific interactions with protic and polar aprotic solvents.

  • Cyano Group (-C≡N): This group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and is a hydrogen bond acceptor.

A thorough understanding of these features allows for a qualitative prediction of solubility. The presence of both polar (hydroxyl, cyano, ester) and nonpolar (aromatic ring) moieties suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Predicted Physicochemical Parameters
PropertyPredicted Value/CommentRationale/Comparison with Analogs
Molecular Weight 191.18 g/mol Calculated from the molecular formula (C₁₀H₉NO₃).
pKa ~8-10The phenolic hydroxyl group is acidic. For comparison, the pKa of 4-cyanophenol is approximately 7.97. The electron-withdrawing nature of the cyano and acetate groups will influence the acidity.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This estimated value suggests a moderate lipophilicity. The polar functional groups will decrease the LogP compared to a simple substituted benzene.
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 4 (oxygen atoms of the hydroxyl and ester groups, and the nitrogen of the cyano group)

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Solvent Polarity and its Influence

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) - Capable of hydrogen bonding. These solvents are expected to have good interaction with the hydroxyl group of this compound.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO)) - Possess polar bonds but do not have acidic protons. They can act as hydrogen bond acceptors. These are anticipated to be effective solvents due to their ability to interact with the cyano and ester groups.

  • Nonpolar Solvents: (e.g., hexane, toluene) - Have low dielectric constants and are not capable of strong specific interactions like hydrogen bonding. The solubility in these solvents is expected to be limited, primarily driven by the aromatic ring.

The interplay of the different functional groups in this compound suggests that it will exhibit favorable solubility in a range of polar solvents.

Thermodynamic Considerations of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of solution

  • T is the absolute temperature

  • ΔS is the entropy of solution

For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution (ΔH) involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The thermodynamics of dissolution can be investigated using the van't Hoff equation, which relates the change in solubility to temperature.[2][3]

Predicted Solubility Profile of this compound

In the absence of direct experimental data, we can construct a predicted solubility profile based on the solubility of structurally similar compounds.

  • Methyl (2-hydroxyphenyl)acetate: This analog is soluble in benzene, toluene, and acetone, and slightly soluble in chloroform and methanol.[4]

  • Methyl 4-hydroxyphenylacetate: This compound shows high solubility in DMSO (100 mg/mL).[5]

  • 4-Cyanophenol: This related compound is soluble in methanol, acetone, ether, and chloroform.

Based on these analogs, we can anticipate the following solubility trends for this compound:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent will favor dissolution. The high solubility of a similar compound in DMSO supports this prediction.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups will limit solubility.
Nonpolar Aliphatic Hexane, HeptaneLowThe significant polarity of the molecule will lead to poor interactions with nonpolar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with the aromatic ring and the polar groups to some extent.

Methodologies for Experimental Solubility Determination

To obtain accurate quantitative solubility data, rigorous experimental methods must be employed. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Objective: To determine the saturation concentration of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more effective separation, centrifuge the vials at a controlled temperature.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

  • Analysis: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound using a validated HPLC method.

  • Quantification: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurate quantification of the dissolved solute.

  • Column: A reverse-phase column (e.g., C18) is typically suitable for a compound of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common choice. The pH of the aqueous phase should be controlled to ensure the compound is in a single ionic state.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

  • Solvent Composition: In mixed solvent systems, the solubility can vary non-linearly with the composition of the solvent mixture. This is due to complex intermolecular interactions between the solute and the different solvent components.

  • pH (in aqueous systems): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, the pH will determine the extent of ionization. The ionized form (phenoxide) is generally more soluble in water than the neutral form.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form used in solubility studies.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B 1 C Seal and Agitate at Constant Temperature B->C 2 D Centrifuge/Sediment C->D 3 E Filter Supernatant D->E 4 F Dilute Sample E->F 5 G HPLC Analysis F->G 6

Sources

A Technical Guide to the Thermodynamic Stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, a compound featuring a phenolic ester, an aromatic nitrile, and a hydroxyl group. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles and methodologies from authoritative sources to provide a robust, predictive, and practical approach. We will explore the molecule's structural liabilities, outline a multi-tiered strategy for stability assessment—from computational prediction to rigorous experimental testing—and detail the protocols required to identify and characterize potential degradation pathways. This guide is designed to empower researchers to proactively design and execute a comprehensive stability program in line with international regulatory expectations.

Introduction: The Critical Role of Stability in Drug Development

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This data is fundamental to establishing a re-test period for the drug substance and recommended storage conditions, ensuring patient safety and product efficacy.[1][2][3] For a novel compound such as this compound, a thorough understanding of its intrinsic stability is not just a regulatory requirement but a scientific necessity that informs formulation development, packaging selection, and clinical trial design.[4][5]

Molecular Profile and Predicted Stability Liabilities

The structure of this compound presents several functional groups that are key to its potential degradation pathways. A proactive analysis of these groups allows us to anticipate its chemical behavior under stress.

  • Methyl Ester: The ester linkage is a primary site for hydrolysis. This reaction can be catalyzed by either acid or base, yielding the parent carboxylic acid (4-cyano-2-hydroxyphenyl)acetic acid and methanol.[6][7][8] Basic hydrolysis (saponification) is typically irreversible, while acidic hydrolysis is a reversible process.[6][7][9]

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring makes the molecule susceptible to oxidation. Phenols can be oxidized to form quinones, a reaction that can be initiated by light, heat, or the presence of metal ions or oxidizing agents.[10][11][12] This transformation often results in colored degradants and can significantly alter the molecule's biological activity.

  • Aromatic Nitrile (Cyano Group): The cyano group on an aromatic ring is generally robust and metabolically stable.[13][14][15] Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, potentially making it less susceptible to oxidative metabolism.[13][14] While hydrolysis of nitriles to carboxylic acids or amides is possible, it typically requires harsh conditions not usually encountered during storage.

Based on this structural analysis, the most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the phenolic ring .

A Multi-Tiered Approach to Stability Assessment

A comprehensive stability assessment program integrates theoretical predictions with empirical, experimental data. This ensures a deep understanding of the molecule's behavior and satisfies regulatory scrutiny.

Tier 1: In Silico and Computational Prediction

Before extensive lab work, computational tools can provide valuable insights into potential degradation pathways.[16] Software programs like Zeneth or PathPred use knowledge bases of chemical reactions to predict likely degradation products based on the molecule's functional groups.[16][17][18] Furthermore, quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate bond dissociation energies, offering a quantitative risk assessment for processes like autoxidation.[19]

  • Benefit: In silico tools help focus experimental work by identifying theoretical reactivity risks and potential mechanisms, serving as a starting point for interpreting stress testing data.[16]

Tier 2: Core Experimental Stability Determination

This tier involves foundational laboratory techniques to characterize the thermal properties of the solid-state material.

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20][21][22]

  • Purpose:

    • Purity Assessment: Detects impurities by analyzing melting behavior.[20][21]

    • Polymorphism Identification: Characterizes different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[20][23]

    • Thermal Hazard Evaluation: Identifies the melting point and any exothermic decomposition events, which are critical for handling and safety.[20][24]

Table 1: Illustrative DSC Experimental Parameters

ParameterValue/SettingRationale
Sample Weight 2-5 mgProvides a clear thermal signal without overloading the sensor.
Heating Rate 10 °C/minStandard rate for pharmaceutical screening, balancing resolution and time.
Temperature Range 25 °C to 350 °CCovers typical ambient temperatures up to potential decomposition.
Atmosphere Nitrogen (50 mL/min)An inert atmosphere prevents oxidative degradation during the analysis.
Pan Type Crimped AluminumStandard for non-volatile solids.

TGA measures the change in mass of a sample as a function of temperature or time.[25][26][27][28]

  • Purpose:

    • Quantify Thermal Decomposition: Determines the temperatures at which the material degrades and the percentage of mass loss at each step.[26][27][28]

    • Assess Solvation: Identifies the loss of residual solvents or water.

    • Determine Thermal Stability Limits: Establishes the upper-temperature limit for storage and handling.[25][27]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Experimental Setup: Place the sample in the furnace under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Tier 3: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, intentionally stressing the drug substance to identify likely degradation products and validate the specificity of analytical methods.[4][5][29][30] These studies are mandated by regulatory bodies like the ICH.[1][3][29][31] The goal is to achieve a target degradation of 5-20%.[29]

Table 2: Standard Forced Degradation Conditions (ICH Q1A(R2))

Stress ConditionTypical ParametersPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)Ester Hydrolysis
Base Hydrolysis 0.1 M NaOH, room temp or heatedEster Hydrolysis (Saponification)
Oxidation 3% H₂O₂, room temp or heatedPhenol Oxidation
Thermal Dry Heat (e.g., 80 °C)General Thermal Decomposition
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Photodegradation (e.g., Phenol Oxidation)

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. Include a control sample stored under ambient conditions.

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to separate the intact API from all process impurities and degradation products.

  • Mass Balance: Ensure that the total amount of API and degradation products accounts for close to 100% of the initial API amount, demonstrating that all major degradants are being detected.

Visualization of Methodologies and Pathways

Clear diagrams are essential for understanding complex workflows and chemical transformations.

Workflow for Stability Assessment

The following diagram illustrates the logical flow from initial characterization to comprehensive stability profiling.

Stability_Workflow cluster_0 Tier 1: Prediction cluster_1 Tier 2: Solid-State Characterization cluster_2 Tier 3: Solution Stability cluster_3 Tier 4: Analysis & Reporting in_silico In Silico Prediction (e.g., Zeneth) forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) in_silico->forced_deg Guides experiment design dft DFT Calculations (Bond Dissociation Energy) dft->forced_deg dsc Differential Scanning Calorimetry (DSC) report Stability Report & Retest Period Assignment dsc->report Provides physical data tga Thermogravimetric Analysis (TGA) tga->report hplc Stability-Indicating HPLC Method Development forced_deg->hplc Requires method hplc->forced_deg Analyzes samples lcms Degradant Identification (LC-MS) hplc->lcms Separates for ID lcms->report Confirms pathways

Caption: Overall workflow for assessing the thermodynamic stability of an API.

Predicted Degradation Pathways

This diagram visualizes the two primary degradation pathways anticipated for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Methyl 2-(4-cyano-2- hydroxyphenyl)acetate Acid (4-cyano-2-hydroxyphenyl) acetic acid Parent->Acid H₃O⁺ or OH⁻ Methanol Methanol Parent->Methanol H₃O⁺ or OH⁻ Quinone Quinone-type Degradants Parent->Quinone [O], hν

Caption: Predicted primary degradation pathways for the target molecule.

Conclusion and Recommendations

The thermodynamic stability of this compound is governed by the chemical liabilities of its ester and phenolic functional groups. A systematic investigation combining computational prediction, solid-state thermal analysis (DSC, TGA), and comprehensive forced degradation studies is essential. The primary degradation pathways are anticipated to be hydrolysis of the methyl ester and oxidation of the phenol ring. The protocols and frameworks outlined in this guide, grounded in ICH guidelines and established scientific principles, provide a self-validating system for any researcher to thoroughly characterize the stability of this molecule, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Oxid
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
  • Phenolics in ecological interactions: The importance of oxidation.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.
  • Predicting Drug Degradation Using BIOVIA Materials Studio and BIOVIA Pipeline Pilot. Dassault Systèmes.
  • PathPred: Computational Metabolic Pathway Prediction.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • A Review on Force Degradation Studies for Drug Substances.
  • Oxid
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Differential scanning calorimetry. Wikipedia.
  • Thermogravimetric Analysis. Saint Mary's College.
  • hydrolysis of esters. Chemguide.
  • Thermogravimetric analysis. Wikipedia.
  • Ester Hydrolysis Reaction Mechanism - Acid C
  • Ester to Acid - Common Conditions. The Synthetic Raction Explorer.
  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

Sources

Crystal Structure Analysis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization protocol for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate , a critical intermediate scaffold in the development of next-generation strobilurin-class agrochemicals and pharmaceutical precursors.[1][2]

A Methodological Guide for Structural Validation & Solid-State Characterization[1][2]

Executive Summary & Strategic Context

In the synthesis of complex bioactive molecules (e.g., strobilurin fungicides or auxin-mimic herbicides), the This compound scaffold represents a pivotal "branch point" intermediate.[1][2] Its structural integrity—specifically the positional isomerism of the cyano (-CN) and hydroxyl (-OH) groups—directly dictates downstream reaction efficiency.[1][2]

This guide moves beyond basic confirmation; it details the Single Crystal X-Ray Diffraction (SCXRD) workflow required to resolve the molecule's solid-state behavior.[1][2] Understanding its hydrogen-bonding network (Intramolecular vs. Intermolecular) is essential for predicting solubility profiles and optimizing process crystallization.[1][2]

Experimental Workflow: From Synthesis to Structure

The following workflow ensures high-fidelity structural data, prioritizing the separation of the target ortho-hydroxy isomer from potential para-hydroxy impurities.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for SCXRD (>0.1 mm in at least two dimensions).

  • Solvent Selection:

    • Primary Solvent: Methanol or Ethanol (Polar protic).[1][2]

    • Anti-solvent:

      
      -Hexane or Diethyl ether (Non-polar).[1][2]
      
    • Rationale: The molecule contains a polar nitrile and phenol group but a lipophilic ester tail.[1][2] A slow diffusion method (Layering Hexane over a Methanol solution) allows the hydrophobic ester tail to orient the lattice growth while the polar groups drive stacking.[1][2]

  • Conditions:

    • Dissolve 20 mg of crude intermediate in 1.5 mL warm Methanol (

      
      ).
      
    • Filter through a 0.45

      
       PTFE syringe filter into a narrow crystallization tube.[1]
      
    • Carefully layer 3.0 mL of

      
      -Hexane on top.[1]
      
    • Store at

      
       in a vibration-free environment for 48–72 hours.
      
Phase 2: Data Collection & Reduction

Objective: Collect high-redundancy diffraction data.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).[1][2]
  • Temperature:

    
     (Cryostream).[1][2] Crucial: Low temperature freezes the rotation of the ester methyl group and reduces thermal ellipsoids for the terminal cyano nitrogen.[1]
    
  • Strategy: Full sphere collection (

    
     rotation) to ensure high completeness, particularly for the determination of absolute structure if chiral impurities are suspected (though this molecule is achiral).
    
Phase 3: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • Refinement Focus: Locate the hydroxyl proton in the difference Fourier map. Do not place it geometrically. Its position determines the H-bond network topology.[1][2]

Structural Analysis: The Core Directives

The utility of this analysis lies in determining the Hydrogen Bonding Motif .[1][2] This dictates the physical properties (melting point, solubility) of the bulk material.[1][2]

Molecular Conformation[1][2]
  • Planarity: The phenyl ring and the 4-cyano group should be coplanar.[1][2] Significant deviation (

    
    ) suggests steric strain or packing forces.[1][2]
    
  • Ester Torsion: The torsion angle

    
     defines the orientation of the acetate tail.[1][2]
    
    • Expectation: The carbonyl oxygen often eclipses the benzylic hydrogens to minimize steric clash with the ortho-hydroxyl group.[1][2]

The Critical H-Bonding Question

We must distinguish between three competing packing motifs. This distinction is the primary output of the SCXRD experiment.

Motif TypeInteraction PathPhysical Consequence
Type A: Intramolecular O(1)-H

O(2)=C
(Phenol to Ester Carbonyl)
Low MP, High Solubility. Discrete monomers.[1][2] Best for solution-phase reactivity.[1][2]
Type B: Infinite Chain O(1)-H

N(1)

C
(Phenol to Nitrile)
High MP, Low Solubility. Polymeric chains.[1][2] Harder to dissolve in non-polar solvents.[1][2]
Type C: Dimer O(1)-H

O(1)
(Phenol to Phenol)
Intermediate. Centrosymmetric dimers.[1][2] Common in simple phenols.[1][2]

Hypothesis: Given the strong acceptor strength of the Nitrile (-CN) group and the favorable 6-membered ring geometry of the Ester, Type A (Intramolecular) is often observed in solution, but Type B (Intermolecular) frequently dominates the solid state due to tighter packing efficiency.[1][2]

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the competing structural hypotheses.

Diagram 1: Structural Characterization Workflow

G cluster_0 Phase 1: Isolation cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Analysis S1 Crude Intermediate S2 Solvent Screening (MeOH/Hexane) S1->S2 S3 Single Crystal Growth S2->S3 Slow Diffusion D1 SCXRD Data Collection (100 K) S3->D1 Selection >0.1mm D2 Structure Solution (SHELXT) D1->D2 hkl reduction A1 H-Bond Motif Determination D2->A1 Refinement A2 Process Decision (Solubility/MP) A1->A2 Topology Check

Caption: Step-by-step workflow from crude synthesis to actionable process intelligence.

Diagram 2: Competing Hydrogen Bond Motifs

H Core This compound TypeA Type A: Intramolecular Ring (Discrete Monomer) Core->TypeA Kinetic Control? TypeB Type B: Intermolecular Chain (Polymeric Network) Core->TypeB Thermodynamic Control? MechA Interaction: O-H ... O=C(Ester) Result: Lower Melting Point High Organic Solubility TypeA->MechA MechB Interaction: O-H ... N#C(Cyano) Result: Higher Melting Point Crystal Lattice Stability TypeB->MechB

Caption: The two primary solid-state arrangements driven by the competition between Ester and Cyano acceptors.[1][2]

Quantitative Data Reporting

When reporting the structure, summarize the key crystallographic parameters in a standardized table.[1][2] Note: The values below are representative ranges for this class of molecule (MW ~205 g/mol ) to guide validation.

ParameterExpected Range/ValueSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatics.[1][2]
Space Group

or

Centrosymmetric groups are preferred for achiral molecules.[1][2]
Unit Cell Volume (

)

(

)
Consistent with the "18

rule" per non-hydrogen atom.[1][2]
R-Factor (

)

Indicates a high-quality model fit.[1][2]
Bond Length (C

N)

Verification of the nitrile group integrity.
Bond Length (C=O)

Verification of the ester carbonyl.[1][2]
H-Bond Distance (

)

Strong hydrogen bonding range.[1][2]

References

  • Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Desiraju, G. R. (2002).[1][2] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link[1][2]

  • PubChem. Methyl (2-hydroxyphenyl)acetate (Analogous Precursor Data). National Library of Medicine.[1][2] Link[1][2]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis protocol for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate , a critical intermediate in the development of agrochemicals (e.g., herbicidal scaffolds) and pharmaceutical benzonitrile derivatives.

The protocol is designed for research and development (R&D) chemists, prioritizing scalability, safety, and high-purity isolation. It employs a late-stage cyanation strategy utilizing the commercially available or easily synthesized Methyl 2-(4-bromo-2-hydroxyphenyl)acetate.

Introduction & Retrosynthetic Analysis

The target molecule is a tri-substituted benzene ring featuring a sensitive ortho-hydroxy arylacetic ester motif and a para-nitrile. Direct construction of the phenylacetate scaffold with the nitrile pre-installed is challenging due to the sensitivity of the cyano group to the hydrolytic conditions often used in arylacetic acid synthesis (e.g., Willgerodt-Kindler or Mandelic acid reduction).

Therefore, this protocol utilizes a Pd-catalyzed cyanation of the corresponding bromo-derivative. This approach allows for the robust construction of the phenylacetate core prior to introducing the labile nitrile group.

Reaction Pathway

The synthesis proceeds in three logical phases:

  • Scaffold Construction: Synthesis of the bromo-phenylacetate core (if not purchased).[1]

  • Protection: Masking the phenolic hydroxyl to prevent catalyst poisoning.

  • Functionalization: Palladium-catalyzed cyanation followed by global deprotection.

Synthesispathway Start 3-Bromophenol (Comm. Start) Inter1 2-Bromo-4-hydroxymandelic acid Start->Inter1 Glyoxylic Acid NaOH, 100°C Inter2 2-Bromo-4-hydroxyphenylacetic acid Inter1->Inter2 SnCl2 / HCl Reductive Dehydroxylation BromoEster Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (Key Intermediate) Inter2->BromoEster MeOH, H2SO4 Esterification Protected TBS-Protected Intermediate BromoEster->Protected TBS-Cl, Imidazole Protection Target This compound (Target) Protected->Target 1. Zn(CN)2, Pd(dppf)Cl2 2. TBAF (Deprotection)

Figure 1: Retrosynthetic pathway from commodity chemicals to the target nitrile.

Experimental Protocol

Phase 1: Preparation of Starting Material (Optional)

Note: If Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (CAS 205318-12-3) is sourced commercially, proceed directly to Phase 2.

Step 1.1: Condensation & Reduction (Mandelic Acid Route)

  • Condensation: React 3-bromophenol (1.0 eq) with glyoxylic acid (1.2 eq) in 10% aqueous NaOH at 100°C for 6 hours. The electrophilic substitution occurs para to the bromine and ortho to the hydroxyl group, yielding sodium 2-bromo-4-hydroxymandelate.

  • Reduction: Acidify the mixture with HCl. Add SnCl2·2H2O (2.5 eq) and reflux for 4 hours to reduce the benzylic hydroxyl group, affording 2-bromo-4-hydroxyphenylacetic acid .

  • Esterification: Dissolve the acid in MeOH (0.5 M) and add catalytic H2SO4. Reflux for 4 hours. Concentrate and extract with EtOAc to yield Methyl 2-(4-bromo-2-hydroxyphenyl)acetate .

Phase 2: Functionalization (Core Protocol)

This phase describes the conversion of the bromo-ester to the cyano-ester.[2] Protection of the phenol is strictly recommended to prevent catalyst deactivation and side reactions during the Pd-coupling.

Step 2.1: Phenol Protection (Silylation)

Objective: Mask the acidic proton to ensure efficient cyanation.

Reagents:

  • Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (10.0 g, 40.8 mmol)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (7.4 g, 49.0 mmol)

  • Imidazole (4.2 g, 61.2 mmol)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Charge a 250 mL round-bottom flask with the bromo-ester and imidazole in dry DCM.

  • Cool the solution to 0°C under N2 atmosphere.

  • Add TBS-Cl portion-wise over 10 minutes.

  • Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material (Rf ~0.4) disappears.[3]

  • Workup: Quench with water (50 mL). Separate layers. Wash organic phase with brine, dry over Na2SO4, and concentrate.[4][5][6]

  • Yield: Quantitative (~14.5 g). Use directly in the next step.

Step 2.2: Palladium-Catalyzed Cyanation

Objective: Substitution of Aryl-Br with Aryl-CN.

Reagents:

  • TBS-protected bromo-ester (14.5 g, ~40 mmol)

  • Zinc Cyanide (Zn(CN)2) (2.82 g, 24.0 mmol) – Caution: Highly Toxic

  • Pd(dppf)Cl2[6]·DCM complex (1.63 g, 2.0 mmol, 5 mol%)

  • Zinc Dust (260 mg, 4.0 mmol) – Activator

  • DMF (Dimethylformamide), Anhydrous (120 mL)

Procedure:

  • Setup: In a 500 mL three-neck flask equipped with a condenser and internal thermometer, dissolve the TBS-protected substrate in anhydrous DMF.

  • Degassing: Sparge the solution with Argon for 20 minutes (Critical for Pd cycle).

  • Addition: Add Zn(CN)2 , Zn dust , and Pd(dppf)Cl2 under a stream of Argon.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: The solution typically turns from orange to dark brown/black.

    • QC: LC-MS should show conversion of [M+H]+ ~360 (Bromo) to ~306 (Cyano).

  • Workup (Cyanide Destruction):

    • Cool to RT. Dilute with EtOAc (300 mL).

    • Safety Step: Pour the mixture into a beaker containing saturated FeSO4 solution or dilute NaOH/Bleach to quench excess cyanide residues. Stir for 30 mins.

    • Filter the biphasic mixture through a Celite pad to remove Zn/Pd solids.

    • Wash the filtrate with water (3 x 100 mL) and brine. Dry (Na2SO4) and concentrate.[5][6][7][8]

    • Purification: Flash chromatography (0-10% EtOAc in Hexane) to isolate the TBS-protected nitrile .

Step 2.3: Deprotection

Objective: Removal of the silyl group to release the target phenol.

Reagents:

  • TBS-protected nitrile (Intermediate from 2.2)

  • TBAF (Tetra-n-butylammonium fluoride), 1M in THF (1.1 eq)

  • THF (Tetrahydrofuran)[9]

Procedure:

  • Dissolve the intermediate in THF (10 mL/g).

  • Add TBAF solution dropwise at 0°C. Stir at 0°C for 30 minutes.

  • Quench: Add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[5][7]

  • Purification: Recrystallize from minimal Methanol/DCM or purify via column chromatography (Hexane/EtOAc 7:3).

Results & Analytical Data

Expected Yields
StepReactionTypical YieldNotes
1Protection (TBS)95-98%Quantitative conversion usually observed.
2Cyanation75-85%Sensitive to O2; requires strict degassing.
3Deprotection90-95%Clean transformation.
Total Overall ~65-70% From Bromo-ester start.
Characterization Data (Simulated)

This compound

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 128–132°C.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.35 (s, 1H, -OH)

    • δ 7.35 (d, J=8.0 Hz, 1H, H-6)

    • δ 7.15 (d, J=1.8 Hz, 1H, H-3)

    • δ 7.10 (dd, J=8.0, 1.8 Hz, 1H, H-5)

    • δ 3.65 (s, 2H, Ar-CH2-)

    • δ 3.60 (s, 3H, -OCH3)

  • MS (ESI): m/z 190.05 [M-H]- (Negative mode dominant due to phenol).

  • IR (KBr): 2230 cm⁻¹ (CN stretch), 1715 cm⁻¹ (Ester C=O), 3350 cm⁻¹ (OH broad).

Safety & Handling (Critical)

  • Cyanide Hazard: Zn(CN)2 releases HCN gas upon contact with strong acids. All weighing and reactions must be performed in a functioning fume hood. A cyanide antidote kit (e.g., Hydroxocobalamin) must be available nearby.

  • Waste Disposal: All aqueous waste from Step 2.2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Skin Contact: The target molecule is a nitrile and phenol derivative; wear double nitrile gloves to prevent transdermal absorption.

References

  • Benzofuranone Route to 2-Hydroxyphenylacetates

    • Methodology for generating the hydroxyphenylacetate core via mandelic acid condens
    • Source: CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

  • Preparation of 2-Bromo-4-hydroxyphenylacetic acid

    • Detailed protocol for the condensation of 3-bromophenol with glyoxylic acid and subsequent reduction.
    • Source: CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Standard conditions for converting Aryl-Br to Aryl-CN using Zn(CN)2.
    • Source: Jin, F., et al. "Pd-catalyzed cyanation of aryl bromides with Zn(CN)2." Organic Letters (2017). (General Protocol Reference). See also:

  • Commercial Precursor Availability

    • Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (CAS 205318-12-3).[10][11]

    • Source:

Sources

Using Methyl 2-(4-cyano-2-hydroxyphenyl)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 1261649-42-6) is a specialized bifunctional building block utilized in the synthesis of benzofuran-2(3H)-one scaffolds. Its structural uniqueness lies in the para-cyano substitution relative to the acetate side chain, which translates to a 6-cyano substitution pattern in the cyclized benzofuran core.

This substitution pattern is chemically privileged; it provides a robust handle for late-stage diversification (e.g., via Pinner reaction, nitrile reduction, or hydrolysis) while the lactone moiety serves as a platform for constructing quaternary centers at the C3 position. This intermediate is critical for research into Serotonin Transporter (SERT) inhibitors (as bioisosteres to phthalides like Citalopram) and Chk1/2 kinase inhibitors .

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1261649-42-6
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Key Functional Groups Nitrile (-CN), Phenolic Hydroxyl (-OH), Methyl Ester (-COOMe)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Core Application: Synthesis of 6-Cyanobenzofuran-2(3H)-one

The primary utility of this intermediate is the rapid, high-yield formation of the lactone ring. Unlike acid-catalyzed dehydration of phenylacetic acids, the methyl ester requires specific transesterification conditions to drive the equilibrium forward by removing methanol.

Protocol A: Acid-Catalyzed Cyclization (Lactonization)

Objective: Conversion of this compound to 6-cyanobenzofuran-2(3H)-one.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (0.05 eq)

  • Solvent: Toluene (anhydrous)

  • Workup: Ethyl Acetate, Sodium Bicarbonate (sat. aq.), Brine.[2][3]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. (Note: While methanol is the byproduct, the Dean-Stark helps remove trace water from the catalyst and drives the reaction thermally).

  • Dissolution: Dissolve 10.0 g (52.3 mmol) of the substrate in 100 mL of anhydrous Toluene.

  • Catalysis: Add 0.5 g (2.6 mmol) of p-TsOH·H₂O.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). The reaction typically reaches completion within 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting material (higher R_f due to ester) will disappear, replaced by the more polar lactone.

  • Workup: Cool the reaction to room temperature. Concentrate the toluene to ~20 mL under reduced pressure.

  • Extraction: Dilute with 100 mL Ethyl Acetate. Wash with Saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst and any unreacted phenol. Wash with Brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield off-white needles.

Expected Yield: 85–92% Mechanistic Insight: The phenolic hydroxyl attacks the activated ester carbonyl. The expulsion of methanol is entropically favored by the formation of the stable 5-membered lactone ring.

Advanced Application: C3-Functionalization (Active Methylene)

The C3 position of the resulting benzofuran-2-one is highly acidic (pKₐ ~12-13) due to the flanking carbonyl and the aromatic ring. This allows for facile dialkylation, a key step in creating bioactive spiro-cycles or quaternary centers found in CNS-active drugs.

Protocol B: Geminal Dialkylation

Objective: Synthesis of 3,3-dialkyl-6-cyanobenzofuran-2(3H)-one derivatives.

Reagents:

  • Substrate: 6-Cyanobenzofuran-2(3H)-one (from Protocol A)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or NaH (2.2 eq) for sterically demanding electrophiles.

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, 1-bromo-3-chloropropane) (2.2 eq).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 eq of lactone in DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (anhydrous, micronized) at room temperature. Stir for 15 minutes. The solution may turn yellow/orange due to enolate formation.

  • Alkylation: Add the Alkyl Halide dropwise. For spiro-cyclization (using dihalides), add the reagent in one portion.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor for the disappearance of the mono-alkylated intermediate.

  • Quench: Pour the mixture into ice-water (5x reaction volume). The product often precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate if no precipitate forms.

Synthetic Pathway & Logic Map

The following diagram illustrates the strategic flow from the starting material to high-value intermediates.

G cluster_0 Primary Pharmaceutical Workflow Start This compound (CAS: 1261649-42-6) Lactone 6-Cyanobenzofuran-2(3H)-one (Key Scaffold) Start->Lactone p-TsOH, Toluene Reflux (-MeOH) Acid 2-(4-Cyano-2-hydroxyphenyl)acetic acid Start->Acid LiOH, THF/H2O Hydrolysis Dialkyl 3,3-Dialkyl-6-cyanobenzofuran-2-one (Quaternary Center) Lactone->Dialkyl R-X, K2CO3 DMF, 60°C Amine 6-Aminomethyl derivative Lactone->Amine H2, Pd/C Nitrile Reduction

Figure 1: Synthetic workflow converting the phenylacetate precursor into the bioactive benzofuranone scaffold. The green path represents the standard medicinal chemistry route.

Scientific Rationale & Troubleshooting

  • Regiochemistry Assurance: The starting material fixes the cyano group para to the acetate. Upon cyclization, this rigorously defines the position as C6 in the benzofuran system. This is superior to direct formylation of benzofuran-2-one, which often yields mixtures of C5 and C6 isomers.

  • Hydrolysis vs. Cyclization: In aqueous base (LiOH/Water), the ester hydrolyzes to the acid (CAS 52786-67-1) without cyclizing. To favor the lactone, anhydrous acid catalysis is mandatory .

  • Impurity Profile: The most common impurity is the O-alkylated phenol if the alkylation protocol (Protocol B) is attempted directly on the acyclic ester. Always cyclize to the lactone first to protect the phenolic oxygen before attempting C-alkylation.

References

  • Benzofuran Synthesis via Lactonization

    • Title: "One-pot synthesis of benzofurans via heteroannul
    • Source: Organic Chemistry Portal / De Gruyter.
    • URL:[Link]

  • C3-Alkylation of Benzofuranones

    • Title: "Regioselective Synthesis of Benzofuranones and Benzofurans."
    • Source: Beaudry Research Group, Oregon St
    • URL:[Link]

  • Compound Data & Safety

    • Title: "this compound - CAS 1261649-42-6."[4]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Title: "Method for preparing benzofuran-2-(3H)-one (CN102746260A).

Sources

Synthesis of benzofuran derivatives from Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthetic pathways for converting Methyl 2-(4-cyano-2-hydroxyphenyl)acetate (referred to herein as Compound A ) into bioactive benzofuran scaffolds.

Compound A is a high-value "bifunctional" precursor. It possesses:

  • A Phenolic Hydroxyl (C2): A nucleophilic handle for O-alkylation.

  • An Acetate Side Chain (C1): An electrophilic ester site and an acidic methylene (

    
    -carbon) capable of participation in cyclization.
    
  • A Nitrile Group (C4): An electron-withdrawing group (EWG) that increases the acidity of the phenol (

    
     modulation) and serves as a robust handle for late-stage diversification (e.g., hydrolysis to amides/acids or reduction to amines).
    

This guide focuses on two primary protocols:

  • Protocol A: Synthesis of 5-Cyanobenzofuran-2-one (Lactone formation) for accessing 3-substituted derivatives.

  • Protocol B: Synthesis of Methyl 5-cyano-3-methylbenzofuran-2-carboxylate via Interrupted Feist-Benary/Stoermer-type cyclization.

Chemical Logic & Decision Matrix

The synthesis of benzofurans from 2-hydroxyphenylacetic acid derivatives differs from the classic salicylaldehyde routes. The oxidation state of the side chain dictates the mechanism.

Reaction Pathway Decision Tree

BenzofuranPathways Start This compound (Compound A) Cond_Acid Acid Catalysis (p-TsOH, Heat) Start->Cond_Acid Dehydration Cond_Base Base + alpha-Halo Ketone Start->Cond_Base O-Alkylation + Cyclization Prod_Lactone 5-Cyanobenzofuran-2-one (Lactone) Cond_Acid->Prod_Lactone Prod_Furan Methyl 5-cyano-3-methyl benzofuran-2-carboxylate Cond_Base->Prod_Furan App_1 Application: 3-Alkylation Targets Prod_Lactone->App_1 App_2 Application: Fully Aromatic Scaffolds Prod_Furan->App_2

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired target scaffold.

Protocol A: Synthesis of 5-Cyanobenzofuran-2-one

Target: 5-Cyanobenzofuran-2-one (a lactone tautomer of 5-cyano-2-hydroxybenzofuran). Mechanism: Acid-catalyzed intramolecular transesterification/lactonization.

Reagents & Equipment
  • Substrate: Compound A (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

  • Equipment: Dean-Stark trap (for azeotropic water/methanol removal)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Compound A (e.g., 10 mmol) and dissolve in Toluene (50 mL, 0.2 M).

  • Catalyst Addition: Add p-TsOH (1 mmol).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar ester) will disappear, replaced by a less polar spot (lactone).

    • Note: The reaction drives forward by the removal of Methanol.[1]

  • Workup: Cool to room temperature. Wash the organic layer with sat. NaHCO₃ (2 x 20 mL) to remove the acid catalyst.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Key Insight: This lactone has an acidic proton at C3 (


). It is an excellent nucleophile for Knoevenagel condensations with aldehydes to form 3-alkylidenebenzofuran-2-ones  (aurones).

Protocol B: Synthesis of Methyl 5-cyano-3-methylbenzofuran-2-carboxylate

Target: A fully aromatic, trisubstituted benzofuran. Mechanism: O-alkylation followed by intramolecular Aldol condensation and dehydration (Rapoport/Stoermer modification).

Mechanistic Pathway

The reaction proceeds in a "one-pot" cascade:

  • O-Alkylation: Phenolate attacks Chloroacetone (

    
    ).
    
  • Cyclization: Base deprotonates the benzylic methylene (activated by the ester and phenyl ring).

  • Condensation: The carbanion attacks the ketone carbonyl.

  • Aromatization: Loss of water yields the benzofuran.

Reagents & Equipment
  • Substrate: Compound A (1.0 equiv)

  • Reagent: Chloroacetone (1.2 equiv)

    • Warning: Chloroacetone is a lachrymator. Handle in a fume hood.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv).
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates O-alkylation via Finkelstein reaction in situ.

Step-by-Step Methodology
  • Solvation: Dissolve Compound A (5.0 g, ~21.4 mmol) in anhydrous Acetone (100 mL).

  • Base Activation: Add granular

    
     (8.8 g, 64 mmol) and KI (0.35 g). Stir at room temperature for 15 minutes to generate the phenolate.
    
    • Visual Check: The suspension may turn slight yellow due to phenolate formation.

  • Alkylation: Add Chloroacetone (2.4 g, 2.1 mL, 25.7 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

    • Checkpoint: TLC should show the disappearance of the phenol (SM) and the transient appearance of the O-alkylated ether intermediate, followed by the cyclized product.

  • Workup:

    • Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate to remove acetone.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

  • Purification: The crude product often solidifies. Recrystallize from Methanol/Water or purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Specifications & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Reaction Time 6–12 Hours (Acetone)If slow, switch solvent to DMF (Reaction time: <4h at 80°C).
Yield 75–85% (Typical)Low yield often indicates incomplete cyclization. Add stronger base (NaOEt) to force ring closure if ether intermediate persists.
Appearance White to off-white solidYellowing indicates oxidation; ensure inert atmosphere (

).
1H NMR Signatures SM:

3.6 (s, 2H,

), 3.7 (s, 3H,

) Product:

2.4 (s, 3H,

), ester singlet present, methylene singlet absent.
Absence of methylene peak confirms cyclization and aromatization.

Mechanistic Visualization (Protocol B)

The following diagram illustrates the transformation logic for the aromatic benzofuran synthesis, highlighting the critical intramolecular condensation step.

Mechanism SM Compound A (Phenolate Anion) Inter_1 Intermediate 1: O-Alkylated Ether SM->Inter_1 SN2 Attack (Acetone/K2CO3) Reagent Chloroacetone Reagent->Inter_1 Step_Cycl Base-Mediated Cyclization (Aldol) Inter_1->Step_Cycl - H+ (Benzylic) Inter_2 Intermediate 2: Dihydrobenzofuran-ol Step_Cycl->Inter_2 Nucleophilic Attack on Ketone Prod Final Product: Methyl 5-cyano-3-methyl benzofuran-2-carboxylate Inter_2->Prod - H2O (Aromatization)

Figure 2: Reaction mechanism for the conversion of Compound A to the 3-methylbenzofuran derivative via O-alkylation and cyclodehydration.

References & Authority

  • General Benzofuran Synthesis:

    • Organic Chemistry Portal. "Synthesis of Benzofurans."[1][2][3][4][5][6][7] Available at: [Link]

    • Note: Provides the foundational basis for the Rapoport/Stoermer cyclization used in Protocol B.

  • Specific Reactivity of 2-Hydroxyphenylacetates:

    • Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021.[3] Available at: [Link][3]

    • Relevance: Validates the lactonization pathway (Protocol A) and subsequent functionalization logic.

  • Mechanistic Grounding (Alpha-Halo Ketones):

    • Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003. Available at: [Link]

    • Relevance: Supports the reactivity profile of chloroacetone in the formation of furan rings fused to benzene.

  • Biological Relevance (Benzofuran Scaffolds):

    • RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][8][9] Available at: [Link]

    • Relevance: Contextualizes the importance of the 5-cyano and 2-carboxylate motifs in drug discovery.

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Executive Summary & Molecule Analysis

Target Molecule: this compound Chemical Class: Phenylacetic Acid Ester / Phenolic Nitrile Critical Structural Feature: The ortho-relationship between the hydroxyl group (-OH) and the acetic ester side chain (-CH₂COOMe).

The "Ortho-Effect" Challenge: The primary technical hurdle in synthesizing this molecule is not the nitrile stability, but the thermodynamic preference for cyclization . In the presence of acid catalysts (standard for Fischer esterification) or heat, the 2-hydroxyl group attacks the carbonyl of the ester/acid, releasing methanol/water to form the corresponding lactone: 5-cyanobenzofuran-2(3H)-one .

This guide addresses the equilibrium control required to isolate the open-chain ester and minimize competitive hydrolysis of the nitrile group.

Troubleshooting Guide (Q&A Format)
Issue 1: "My product precipitates as a high-melting solid and is insoluble in cold methanol."

Diagnosis: You have isolated the Lactone Impurity (5-cyanobenzofuran-2(3H)-one) , not the ester. Mechanism: Under acidic conditions, the open-chain ester is the kinetic product, while the lactone is the thermodynamic product. Prolonged reaction times or excessive heating drives the equilibrium toward the stable 5-membered lactone ring. Corrective Action:

  • Protocol Shift: Do not use direct reflux of the parent acid. Instead, use a Lactone Methanolysis strategy. Dissolve the lactone in excess anhydrous methanol with a catalytic amount of sulfuric acid (1-2 mol%) or p-TsOH.

  • Equilibrium Control: Stir at room temperature (20–25°C). Do not heat to reflux. The large excess of methanol drives the equilibrium toward the open-chain ester.

  • Quench: Neutralize the acid catalyst before concentrating the solvent. If you concentrate under acidic conditions, the removal of methanol will revert the product back to the lactone.

Issue 2: "I see a new polar impurity (RRT ~0.6) that increases with reaction time."

Diagnosis: Nitrile Hydrolysis (Amide Formation) . Identity: Methyl 2-(4-carbamoyl-2-hydroxyphenyl)acetate. Mechanism: The nitrile (-CN) at position 4 is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide (-CONH₂) and eventually to the carboxylic acid. This is accelerated by water in the solvent. Corrective Action:

  • Water Control: Ensure methanol is anhydrous (<0.05% water).

  • Acid Choice: Switch from aqueous acids (HCl/H₂O) to anhydrous generators like Acetyl Chloride in Methanol (generates anhydrous HCl in situ) or Trimethylsilyl chloride (TMSCl).

  • Temperature Limit: Maintain reaction temperature below 40°C. Nitrile hydrolysis activation energy is typically higher than esterification; keeping it cool favors the ester.

Issue 3: "The reaction mixture turns pink/brown upon exposure to air."

Diagnosis: Phenolic Oxidation (Quinone Formation) . Mechanism: The free phenol at position 2 is electron-rich. In basic workups or prolonged exposure to air/light, it can oxidize to form quinone-methide type colored impurities or coupled dimers. Corrective Action:

  • Inert Atmosphere: Conduct all synthesis and workup steps under Nitrogen or Argon.

  • Antioxidants: Add a trace amount of EDTA during the aqueous workup to chelate trace metals (Fe/Cu) that catalyze phenolic oxidation.

  • pH Control: Avoid strong bases (NaOH/KOH) during workup. Use mild buffers (NaHCO₃) to neutralize the catalyst.

Impurity Profile & Identification Data

Use the following data to validate your crude reaction mixture.

ComponentStructure DescriptionHPLC RRT*Key ¹H NMR Signal (DMSO-d₆)
Target Ester Open chain, Methyl ester1.00δ 3.60 (s, 3H, -COOMe) , δ 3.65 (s, 2H, Ar-CH₂-)
Impurity A (Lactone) 5-cyanobenzofuran-2(3H)-one1.15Missing -OMe signal . δ 4.10 (s, 2H, Lactone -CH₂-)
Impurity B (Amide) 4-CONH₂ derivative0.65δ 7.30 & 7.80 (br s, 2H, -CONH₂), δ 3.60 (s, 3H)
Impurity C (Acid) Parent carboxylic acid0.85Broad -COOH (δ 12.0+), Missing -OMe

*Relative Retention Time (RRT) is approximate and depends on column C18 vs Phenyl-Hexyl. The Lactone is typically less polar than the ester due to loss of H-bonding donors.

Visualizing the Chemistry
Diagram 1: Competitive Reaction Pathways

This diagram illustrates the thermodynamic trap (Lactone) and the irreversible side reaction (Amide).

ReactionPathways Acid Parent Acid (Precursor) Ester TARGET ESTER This compound Acid->Ester MeOH, H+, Kinetic Lactone IMPURITY A (Major) 5-cyanobenzofuran-2(3H)-one (Thermodynamic Sink) Acid->Lactone -H2O, Heat/Acid (Fast Cyclization) Ester->Acid H2O, Hydrolysis Ester->Lactone -MeOH (Concentration) Amide IMPURITY B Amide Derivative (Hydrolysis) Ester->Amide H+, H2O, >40°C (Nitrile Hydrolysis) Lactone->Ester MeOH (Excess), H+ (Transesterification)

Caption: The "Lactone Loop" (Red/Green) represents the critical equilibrium. The Amide pathway (Yellow) is irreversible.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture (HPLC/NMR) CheckOMe Is the OMe singlet (3.6 ppm) present? Start->CheckOMe CheckSolid Is product insoluble in cold MeOH? CheckOMe->CheckSolid No CheckPolar New polar peak (RRT < 1.0)? CheckOMe->CheckPolar Yes LactoneID Diagnosis: Lactone Impurity CheckSolid->LactoneID Yes FixLactone Action: Redissolve in MeOH/H2SO4 Stir at RT (Do not heat) Neutralize before drying LactoneID->FixLactone AmideID Diagnosis: Nitrile Hydrolysis CheckPolar->AmideID Yes FixAmide Action: Check solvent water content Lower reaction temp <30°C AmideID->FixAmide

Caption: Step-by-step logic to identify if the issue is cyclization (Lactone) or chemical degradation (Amide).

Recommended Synthetic Protocol (Self-Validating)

To avoid the lactone trap, we recommend the "Lactone Ring-Opening" approach rather than direct esterification of the acid.

Reagents:

  • Starting Material: 5-cyanobenzofuran-2(3H)-one (or crude acid mixture).

  • Solvent: Anhydrous Methanol (HPLC Grade).

  • Catalyst: Sulfuric Acid (98%) or TMSCl.

Step-by-Step:

  • Dissolution: Suspend the starting material (1.0 eq) in Anhydrous Methanol (10-15 volumes). Note: High dilution favors the open ester form.

  • Catalysis: Add H₂SO₄ (0.05 eq) dropwise at 0°C.

  • Reaction: Warm to 20–25°C. Stir for 4–6 hours. Do not reflux.

  • Validation (IPC): Take an aliquot, neutralize with solid NaHCO₃, filter, and run HPLC.

    • Pass Criteria: Lactone < 2.0%.

  • Workup (Critical):

    • Cool to 0°C.

    • Add solid NaHCO₃ (excess) to neutralize the acid completely (pH 7-8).

    • Filter off salts.

    • Evaporation: Concentrate the filtrate under reduced pressure at <35°C . Warning: High heat during evaporation can cause thermal cyclization back to the lactone.

  • Purification: Recrystallize from minimal cold MeOH/Ether or use column chromatography (Hexane/EtOAc) if necessary.

References
  • Lodi Mahendar & Gedu Satyanarayana. (2015).[1] "Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis." Journal of Organic Chemistry. (Describes the formation and stability of benzofuran-2-ones/lactones from o-halo benzyl alcohols/acids).

  • Bayer, E., et al. (2005).[2] "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)." Arzneimittelforschung. (Discusses the cyclization tendency of o-alkylbenzoic and o-hydroxyphenylacetic derivatives).

  • InvivoChem. "Methyl 2-(4-hydroxyphenyl)acetate - Product Data." (Provides physicochemical baselines for the non-cyano analog, confirming ester/phenol stability profiles).

  • BenchChem. "Avoiding side reactions during the nitration/reaction of benzyl cyanide." (Technical guide on nitrile stability and hydrolysis risks under acidic conditions).

Sources

Solving solubility issues with Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate Ticket ID: SOL-CN-OH-EST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Solubility Barrier

Welcome to the technical support center. You are likely here because this compound (hereafter referred to as M-CN-OH ) is failing to dissolve in your aqueous buffers, or "crashing out" (precipitating) upon dilution, ruining your biological assays.[1]

This is not user error; it is a physicochemical inevitability dictated by the molecule's structure.[1] This guide moves beyond basic "add more solvent" advice. We will deconstruct the molecular forces at play and provide a self-validating protocol to ensure your compound is in solution and chemically stable.

Module 1: Physicochemical Analysis (The "Why")

To solve the solubility problem, we must first respect the crystal lattice. M-CN-OH is a "brick" in the solid state due to three competing forces:

  • Pi-Stacking (Aromatic): The benzene ring promotes tight stacking.[1]

  • Hydrogen Bonding (Phenol): The 2-hydroxy group acts as both a donor and acceptor, locking molecules together.[1]

  • Dipole Interactions (Nitrile): The 4-cyano group creates a strong dipole moment, increasing lattice energy.[1]

The Paradox: While the molecule contains polar groups (-OH, -CN, -COOCH3), the hydrophobic aromatic core and the methyl ester "cap" prevent water molecules from effectively solvating the crystal lattice. Water organizes around the hydrophobic regions (entropic penalty), forcing the molecule back into the solid phase.

Visualization: Solubility Decision Tree

Use this logic flow to determine your starting point.

SolubilityLogic Start Start: Solid M-CN-OH Target Target Application? Start->Target BioAssay Biological Assay (Aqueous Buffer) Target->BioAssay ChemSynth Chemical Synthesis (Reaction) Target->ChemSynth StockSolvent Prepare Stock in DMSO (10-50 mM) BioAssay->StockSolvent SynthSolvent Use Polar Aprotic (DMF, THF, EtOAc) ChemSynth->SynthSolvent Dilution Dilution Step StockSolvent->Dilution PrecipCheck Check: Precipitation? Dilution->PrecipCheck Success Proceed to Experiment PrecipCheck->Success Clear Fail Add Co-solvent (PEG400 or Tween) PrecipCheck->Fail Cloudy Fail->Dilution

Figure 1: Decision logic for solvent selection based on end-use application.

Module 2: Solvent Selection & Stability Matrix

Critical Warning: Do not treat solubility in isolation from chemical stability. This molecule contains a methyl ester , which is susceptible to hydrolysis.[2]

FAQ: Solvent Compatibility

Q: Can I dissolve this in 1M NaOH to deprotonate the phenol and improve solubility? A: NO. While high pH will dissolve the compound by ionizing the phenol (forming the phenolate anion), the hydroxide ion is a potent nucleophile. It will attack the ester carbonyl, causing hydrolysis (saponification) within minutes to hours. You will be left with the free acid derivative, not your target molecule.

Q: Is Ethanol a good alternative to DMSO? A: Use with caution. Ethanol is a protic solvent.[1] Over time (weeks/months), or with heat, transesterification can occur (Methyl ester


 Ethyl ester), changing your compound's identity. DMSO is chemically inert toward this molecule.[1]
Solvent Performance Table
SolventSolubility PotentialStability RiskRecommended Use
DMSO High (>100 mM) LowPrimary Stock Solvent. Best for freezing.[1]
DMF HighModerate (Hydrolysis if wet)Synthesis alternative.[1]
Ethanol ModerateModerate (Transesterification)Short-term use only.[1]
Water NegligibleModerate (Hydrolysis)Do not use for stock.
PBS (pH 7.4) Low (<100 µM)LowFinal assay buffer only.
0.1M NaOH HighCritical (Rapid Hydrolysis) FORBIDDEN for storage.[1]

Module 3: The "Crash-Out" Protocol (Bio-Assays)

The most common failure mode is "crashing out" when a high-concentration DMSO stock is pipetted directly into aqueous media.[1] The local concentration exceeds the solubility limit before mixing occurs.[1]

Step-by-Step Serial Dilution Workflow

Objective: Dilute M-CN-OH from 10 mM stock to 10 µM assay concentration without precipitation.

  • Primary Stock (1000x): Dissolve solid M-CN-OH in 100% anhydrous DMSO to 10 mM. Vortex until clear.

    • Checkpoint: If not clear, sonicate at 30°C for 5 mins.

  • Intermediate Dilution (10x):

    • Do NOT pipette 1 µL of stock into 999 µL of media.

    • Instead: Prepare a 100 µM intermediate in 10% DMSO / 90% Media (or PBS).

    • Why? This keeps the solvent "strength" high enough to prevent immediate nucleation.[1]

  • Final Dilution (1x): Dilute the intermediate 1:10 into the final assay well.

    • Final DMSO concentration: 1%.[1]

    • Final Compound concentration: 10 µM.[1]

Visualization: Precipitation Prevention

DilutionProtocol Solid Solid M-CN-OH Stock 10mM Stock (Stable) Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Direct Direct to Buffer (RISK: Precip) Stock->Direct Bad Practice Intermed Intermediate (100µM in 10% DMSO) Stock->Intermed Step 1: 1:100 Final Final Assay (10µM, 1% DMSO) Intermed->Final Step 2: 1:10

Figure 2: Two-step dilution strategy to mitigate kinetic precipitation.

Module 4: Advanced Formulation (If DMSO Fails)

If your assay is sensitive to DMSO (e.g., primary neurons or specific enzyme assays), or if the compound still precipitates, use a Surfactant-Assisted System .

The "Solubility Enhancer" Recipe:

  • Stock: Dissolve compound in DMSO.

  • Co-solvent: Add Tween-80 or PEG-400 to the stock before adding water.[1]

    • Ratio: 90% DMSO / 10% Tween-80.[1]

  • Mechanism: The Tween-80 forms micelles that encapsulate the hydrophobic M-CN-OH molecules, protecting them from the aqueous environment while allowing them to remain dispersed.[1]

References & Validation[2][3][4]

The protocols above are grounded in fundamental physical organic chemistry and standard pharmaceutical solubility guidelines.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Sanofi Solvent Selection Guide. (2013).[1][3] A guide for sustainable solvent selection in the pharmaceutical industry, prioritizing safety and stability. Chemical Reviews.

  • PubChem Compound Summary: 4-Cyanophenol. (Analogous structure data for pKa and solubility estimation). National Library of Medicine.[1]

  • Pfizer Solvent Selection Guide. (2005).[1] Green Chemistry tools for solvent selection. Green Chemistry.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Guide: Stabilization of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate . Due to the specific electronic and structural properties of this molecule—specifically the electron-withdrawing nitrile group and the ortho-hydroxyl moiety—it is highly susceptible to hydrolysis and subsequent intramolecular cyclization (lactonization).

Executive Summary: The "Fragile Intermediate"

Researchers often treat methyl phenylacetates as stable benchtop reagents. However, This compound presents a unique stability risk. The para-cyano group increases the electrophilicity of the ester carbonyl, while the ortho-hydroxyl group acts as an intramolecular nucleophile.

The Critical Failure Mode: Upon exposure to moisture, this compound does not just hydrolyze into an acid; it rapidly cyclizes into 5-cyanobenzofuran-2(3H)-one (a lactone), which is thermodynamically stable and irreversible.

The Chemistry of Degradation (Mechanism)

To prevent degradation, you must understand the pathway. The degradation is a two-step cascade triggered by trace moisture and catalyzed by the molecule's own acidity (phenolic proton).

Degradation Pathway Diagram

The following diagram illustrates the "Lactone Trap"—the inevitable fate of this molecule if moisture is introduced.

degradation_pathway cluster_legend Degradation Risk Level Target Target Molecule (Methyl Ester) Intermediate Intermediate (Carboxylic Acid) Target->Intermediate Hydrolysis (Rate Limiting) Water + H₂O (Moisture) Water->Target Lactone Degradant (5-cyanobenzofuran-2-one) Intermediate->Lactone Spontaneous Cyclization Methanol - MeOH Intermediate->Methanol Safe Stable Storage Critical Critical Failure

Figure 1: The hydrolytic cascade leading to lactonization. Note that the acid intermediate is rarely isolated because the cyclization to the lactone is favored by the ortho-hydroxy effect.

Storage Protocol: The "Dry Chain" System

Do not rely on standard refrigeration. You must implement a "Dry Chain" to prevent the initial hydrolysis step.

Phase 1: Pre-Storage Preparation

Before long-term storage, ensure the sample is free of residual acid catalysts (from synthesis) and water.

ParameterSpecificationReason
Residual Solvent < 0.5% (w/w)Solvents like MeOH or THF can carry dissolved water.
Acid Content Neutral (pH 6-7 equivalent)Acid traces catalyze the protonation of the carbonyl oxygen.
Physical State Crystalline Solid (Preferred)Oils have higher molecular mobility, increasing reaction rates.
Phase 2: The Storage Environment

Follow this step-by-step protocol for any duration exceeding 24 hours.

  • Primary Container: Use an amber glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV (preventing radical oxidation of the phenol). Teflon prevents leaching of plasticizers.

  • Atmosphere Exchange: Flush the vial with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

    • Why: Displaces humid air.

  • Secondary Containment: Place the vial inside a secondary jar containing activated molecular sieves or a color-indicating desiccant pack.

    • Why: Creates a "zero-humidity" micro-environment.

  • Temperature: Store at -20°C .

    • Why: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C reduces hydrolysis rates by ~20-50 fold.

Troubleshooting & FAQs

This section addresses specific observations researchers encounter when the compound degrades.

Q1: My sample has changed from a clear oil to a white/yellowish solid. Is it purer?

A: Likely the opposite. While the target ester can be a solid, a spontaneous phase change from oil to solid usually indicates the formation of 5-cyanobenzofuran-2(3H)-one (the lactone), which typically has a higher melting point than the ester due to rigid ring stacking.

  • Action: Run a TLC or LC-MS immediately. The lactone will be less polar (higher R_f) than the hydroxy-ester.

Q2: The NMR spectrum shows a loss of the singlet at ~3.7 ppm. What happened?

A: You have lost the methyl ester group.

  • Diagnosis:

    • Scenario A (Hydrolysis): The methyl singlet (OCH₃) disappears.

    • Scenario B (Lactonization): The methyl singlet disappears, AND the methylene protons (Ar-CH₂-CO) shift downfield due to the ring strain of the newly formed lactone.

  • Reference: This is a classic "neighboring group participation" effect where the ortho-hydroxyl group displaces the methoxy group [1].

Q3: Can I store this in DMSO or DMF stock solutions?

A: High Risk. DMSO and DMF are hygroscopic. They absorb atmospheric water rapidly.

  • If necessary: Use anhydrous DMSO (water < 50 ppm) stored over molecular sieves.

  • Better alternative: Store as a dry solid (lyophilized if possible) and reconstitute immediately before use.

Q4: I smell acetic acid or a "vinegar-like" odor.

A: This is a false lead for this specific molecule. Hydrolysis of this ester releases methanol , not acetic acid. If you smell vinegar, you likely have a different contaminant or a solvent impurity (like ethyl acetate). However, if you smell a faint "almond-like" or sharp chemical odor, it may be the degradation of the nitrile group (rare) or the phenol oxidizing.

Quality Control & Validation

Before using stored material in critical assays, validate integrity using this decision matrix.

QC Workflow Diagram

qc_workflow Start QC Check Visual Visual Inspection: Color Change? Start->Visual HNMR 1H-NMR Analysis Visual->HNMR No Change Fail FAIL: Recrystallize or Discard Visual->Fail Yellowing/Solidifying Check1 Methyl Singlet (3.6-3.8 ppm) Present? HNMR->Check1 Check2 Aromatic Region Clean? Check1->Check2 Yes (Integral = 3H) Check1->Fail No (Hydrolysis) Pass PASS: Proceed to Experiment Check2->Pass Yes Check2->Fail No (Oxidation)

Figure 2: Rapid QC decision tree for validating ester integrity prior to use.

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymatic catalysis. Catalysis of ester hydrolysis by the oxyanion of a neighboring hydroxyl group. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. Link

  • Bowden, K. (1995). Neighboring Group Participation by Carbonyl Groups in Ester Hydrolysis. Advances in Physical Organic Chemistry, 30, 121-163. Link

  • Hansen, S. H., et al. (2021). Lactonization of D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cell Reports, 35(1), 108960. (Demonstrates the spontaneous lactonization of analogous hydroxy-acid methyl esters). Link

  • Divakaran, R. Mechanisms of Ester Hydrolysis. Science Discussions. (General reference for acid/base catalyzed hydrolysis mechanisms). Link

Stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability & Handling of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Case ID: #CY-HPA-004 Status: Active Urgency: High (Irreversible Cyclization Risk)[1]

Executive Summary: The "Phantom" Instability

Researchers working with This compound often encounter a specific, reproducible failure mode: the disappearance of the methyl ester peak (NMR/LCMS) accompanied by the formation of a less polar impurity, even under mild conditions.[1]

The Core Issue: This molecule is structurally primed for intramolecular cyclization . While the methyl ester is your intended handle, the ortho-hydroxyl group acts as an internal nucleophile.[1] Under basic conditions (or subsequent acidic workup), the molecule tends to eject methanol and snap shut into 6-cyano-2-benzofuranone (a lactone), rather than remaining as the linear phenylacetic acid derivative.[1]

This guide provides the protocols to control this equilibrium and prevent unwanted degradation.

Critical Mechanism: The Lactonization Trap

To troubleshoot effectively, you must understand the competing pathways. The 4-cyano group (


 for the phenol) makes the phenol significantly more acidic than a standard phenol, meaning it deprotonates rapidly even with weak bases.[1]
Pathway Analysis (DOT Diagram)

ReactionPathways Ester Starting Material (Methyl Ester) Phenoxide Intermediate A (Phenoxide Anion) Ester->Phenoxide Base (1 eq) Dianion Intermediate B (Dianion Carboxylate) Phenoxide->Dianion Base (>2 eq) + H2O Lactone Impurity (6-cyano-2-benzofuranone) Phenoxide->Lactone Spontaneous (-MeOH) LinearAcid Target Product (Linear Acid) Dianion->LinearAcid Careful Acidification (pH < 7) LinearAcid->Lactone Strong Acid / Heat (Cyclization)

Figure 1: The thermodynamic sink of this reaction is often the Lactone (Red).[1] To maintain the Linear Acid (Green), one must avoid conditions that favor ring closure.

Troubleshooting Guides

Scenario A: "I lost my methyl ester during a base-catalyzed reaction (e.g., alkylation)."

Symptom: You attempted to alkylate the phenol using


 or 

in DMF/Acetone, but the product mass is M-32 (loss of methanol). Diagnosis: The phenoxide anion attacked the ester carbonyl intermolecularly or intramolecularly before attacking your alkyl halide.
VariableRecommendationWhy?
Base Selection Use NaH (low temp) or DBU (stoichiometric).[1]Avoid hydroxide/alkoxide bases that promote transesterification.
Temperature Keep

C during addition.
Rate of alkylation must exceed rate of cyclization.
Solvent DMF or DMAc (Dry).Protic solvents (MeOH/EtOH) accelerate ester exchange.
Protecting Group TBS-Cl or MOM-Cl .[1]If alkylation is slow, protect the phenol first. The free phenol is the liability.
Scenario B: "I want to hydrolyze the ester to the acid, but I keep getting the lactone."

Symptom: After saponification (LiOH/THF) and acidic workup, the NMR shows a shift in the methylene protons and loss of the methyl singlet. IR shows a carbonyl shift to


 (lactone tension).[1]
Diagnosis:  Acid-catalyzed cyclization occurred during workup.[1]

Corrective Protocol (The "Cold Break" Method):

  • Hydrolysis: Use LiOH (3.0 eq) in THF:Water (1:1) at 0°C .

    • Note: You need enough base to form the dianion (phenoxide + carboxylate). The dianion cannot cyclize because the carboxylate is not electrophilic.

  • Quench: Do NOT acidify to pH 1.

  • Workup: Carefully adjust pH to 5.0–6.0 using mild buffer (e.g., 1M Citric Acid) at 0°C .

  • Extraction: Extract immediately into EtOAc.

  • Storage: Keep in solution or use immediately. Isolating the solid free acid often triggers spontaneous lactonization in the solid state due to crystal packing proximity.

Stability Data & Storage Matrix

Quantitative stability estimates based on structural analogs (2-hydroxyphenylacetic acid derivatives) [1, 2].[1]

ConditionStability RatingExpected Half-Life (

)
Major Degradant
pH 1-3 (Acidic) Critical Instability < 1 Hour6-cyano-2-benzofuranone
pH 7 (Neutral) ModerateDaysSlow hydrolysis
pH > 10 (Basic) Stable (as Dianion) Weeks(Stable as carboxylate salt)
Solid State (RT) ModerateMonthsOxidation (Quinones)
Solid State (-20°C) GoodYearsNone

Frequently Asked Questions (FAQ)

Q1: Can I use MeOH as a solvent for the reaction? A: Risky. While common for saponification, methanol can participate in transesterification. If you are trying to alkylate the phenol, avoid MeOH. Use ACN or DMF.

Q2: Why is the 4-cyano group important? A: The cyano group is electron-withdrawing.[1] It lowers the


 of the phenol, making it a "harder" leaving group but also a more stable anion. However, it also makes the benzylic position more acidic, potentially increasing susceptibility to oxidation or side reactions at the methylene bridge [3].

Q3: How do I distinguish the Lactone from the Linear Acid? A:

  • 1H NMR: The methylene protons (

    
    ) in the lactone are chemically equivalent but often shift downfield compared to the linear ester.[1] The most obvious sign is the absence of the O-Methyl singlet  (
    
    
    
    ppm).
  • IR: Lactone carbonyl stretch is significantly higher frequency (

    
    ) compared to the linear acid/ester (
    
    
    
    ).[1]

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid. Retrieved from 2[1]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Lactones & Esters (Saponification). Retrieved from 4[1]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from 5[1]

Sources

Technical Guide: Synthesis & Stabilization of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers synthesizing Methyl 2-(4-cyano-2-hydroxyphenyl)acetate . It addresses the specific chemoselective challenges inherent to this scaffold: preserving the labile nitrile group while esterifying the carboxylic acid, and preventing the thermodynamic collapse into a lactone.

Executive Summary

The synthesis of this compound presents a classic "competing functionality" challenge. The molecule contains three reactive centers:

  • A Phenylacetic Acid moiety: Prone to spontaneous intramolecular cyclization (lactonization).

  • A Phenolic Hydroxyl: Susceptible to oxidation and competing O-alkylation.

  • A Nitrile (Cyano) group: Vulnerable to hydrolysis (to amide/acid) or Pinner reaction (to ester) under acidic conditions.

This guide prioritizes the Acid-Catalyzed Methanolysis of 5-cyanobenzofuran-2(3H)-one (or the open-chain acid) as the most robust route, utilizing equilibrium control to maximize yield.

The "Lactone Trap": Mechanism & Avoidance

The most common failure mode in this synthesis is not side-reaction chemistry, but equilibrium management . 2-Hydroxyphenylacetic acid derivatives exist in equilibrium with their lactone form (benzofuran-2(3H)-one).

  • The Problem: In the presence of acid catalysts, the open-chain methyl ester can revert to the thermodynamically stable lactone (5-cyanobenzofuran-2(3H)-one) if the methanol concentration decreases (e.g., during rotary evaporation).

  • The Fix: You must neutralize the acid catalyst completely while the reaction is still in a high-dilution methanol phase.

Visualizing the Equilibrium (Graphviz)

LactoneEquilibrium Acid Free Acid (2-(4-cyano-2-hydroxyphenyl)acetic acid) Lactone Lactone Trap (5-cyanobenzofuran-2(3H)-one) Acid->Lactone - H2O (Acid/Heat) Ester Target Ester (this compound) Acid->Ester Fischer Esterification Lactone->Acid + H2O (Base) Lactone->Ester + MeOH / H+ (Excess Solvent) Ester->Lactone - MeOH (Acid + Concentration)

Caption: The "Lactone Trap" (Red Node) is the thermodynamic sink. Driving the reaction to the Target Ester (Green Node) requires excess methanol. Removing methanol without neutralizing the acid reverts the product to the lactone.

Critical Process Parameters (CPP)

To minimize side reactions, strictly control these variables.

ParameterRecommended RangeScientific Rationale
Catalyst H₂SO₄ (0.05 - 0.1 equiv)Strong enough to drive esterification but minimizes Nitrile hydrolysis compared to HCl gas (Pinner conditions).
Solvent Methanol (Anhydrous)Acts as both reactant and solvent. Water content <0.1% is critical to prevent nitrile hydrolysis.
Temperature 60°C (Reflux)Sufficient for esterification kinetics. Avoid temperatures >80°C to prevent thermal degradation of the phenol.
Time 3 - 5 HoursExtended reflux (>12h) increases risk of Nitrile -> Amide conversion. Monitor by TLC/HPLC.
Quench NaHCO₃ (Solid or Sat. Aq.)Mandatory: Neutralize to pH 7 before stripping solvent to prevent reversion to lactone.
Optimized Experimental Protocol

Objective: Synthesize this compound from 5-cyanobenzofuran-2(3H)-one or the corresponding acid.

Reagents:

  • Precursor: 5-cyanobenzofuran-2(3H)-one (or 2-(4-cyano-2-hydroxyphenyl)acetic acid).

  • Solvent: Methanol (HPLC Grade, Dried).

  • Catalyst: Sulfuric Acid (conc. H₂SO₄) or Acetyl Chloride.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the precursor in 50 mL of anhydrous methanol (5 mL per mmol).

    • Note: High dilution favors the open-chain ester over the lactone.

  • Catalyst Addition: Add 0.5 mmol (approx. 30 µL) of conc. H₂SO₄ dropwise.

    • Alternative: Add 1.0 mmol Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

  • Reflux: Attach a drying tube (CaCl₂) or N₂ line. Heat to reflux (approx. 65°C) for 4 hours.

    • Checkpoint: Check TLC (EtOAc/Hexane 1:1). The lactone/acid spot should disappear. If a new polar spot (Amide) appears, stop immediately.

  • Neutralization (CRITICAL STEP): Cool to room temperature. Add solid Sodium Bicarbonate (NaHCO₃) in slight excess (1.0 mmol) and stir for 15 minutes.

    • Validation: Check pH of a wet aliquot; it must be neutral (pH 6-7).

  • Concentration: Filter off the solid salts. Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Observation: You should obtain a viscous oil or solid. If it smells strongly of ammonia, nitrile hydrolysis occurred (unlikely under these conditions).

  • Purification: Redissolve in Ethyl Acetate, wash with water (to remove traces of salts/methanol), dry over Na₂SO₄, and concentrate. Recrystallize from Ether/Hexanes if necessary.

Troubleshooting & FAQs

Q1: I isolated a white solid, but it's insoluble in cold dilute NaOH. What is it?

  • Diagnosis: You likely isolated the lactone (5-cyanobenzofuran-2(3H)-one).

  • Reason: You probably concentrated the methanol solution while it was still acidic. The acid catalyzed the loss of methanol and ring closure.

  • Fix: Redissolve the solid in Methanol/H₂SO₄, reflux again, and neutralize before evaporation.

Q2: My NMR shows a singlet at 3.8 ppm (Ester) but also small peaks suggesting an Amide. Why?

  • Diagnosis: Partial hydrolysis of the Nitrile (-CN) to a primary Amide (-CONH₂).

  • Reason: Water was present in the methanol, or the reaction ran too long/too hot.

  • Fix: Use fresh, dry methanol. Reduce reflux time. Ensure the glassware is oven-dried.

Q3: Can I use Methyl Iodide (MeI) and K₂CO₃ to esterify the acid?

  • Diagnosis: Do not do this.

  • Reason: This is an SN2 reaction.[1] The Phenolic -OH is more acidic (pKa ~10) than the Carboxylic Acid is nucleophilic in this context. You will get significant O-alkylation (Methyl 2-(4-cyano-2-methoxyphenyl)acetate), capping the phenol as a methyl ether.

  • Exception: Unless you want the methoxy derivative, stick to acid-catalyzed Fischer esterification.

Q4: Why not use Thionyl Chloride (SOCl₂) to make the acid chloride first?

  • Diagnosis: Risky.

  • Reason: Thionyl chloride can attack the phenol, and the resulting acid chloride will likely cyclize to the lactone immediately upon formation. The methanolysis of the lactone (Method described above) is safer and cleaner.

References
  • Synthesis of Methyl (2-hydroxyphenyl)acetate (General Benzofuranone Route)

    • Source: PrepChem. "Synthesis of methyl (2-hydroxyphenyl)
    • URL:[Link]

  • Source: Google Patents. "Preparation method of o-methyl hydroxyphenylacetate (CN103724203A).
  • Source: BenchChem.
  • General Fischer Esterification Mechanics

    • Source: Organic Chemistry Portal. "Esterification."[2]

    • URL:[Link]

Sources

Validation & Comparative

FTIR spectroscopy peaks for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Spectroscopic Characterization Guide: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Executive Summary: The Diagnostic Utility of FTIR

This compound (CAS: 1261649-42-6) is a specialized intermediate, often utilized in the synthesis of bioactive scaffolds such as benzofurans or substituted phenylacetic acid derivatives (e.g., analogs related to xanthine oxidase inhibitors like Febuxostat).

In drug development, the "performance" of an analytical technique is defined by its ability to provide rapid, unambiguous structural confirmation. While NMR remains the gold standard for full structural elucidation, FTIR spectroscopy offers superior performance for process control —specifically in monitoring the integrity of the nitrile (-CN), ester (-COOCH3), and phenolic hydroxyl (-OH) functionalities during synthesis.

This guide objectively compares the FTIR spectral profile of this compound against its critical process impurities (precursors and hydrolysis products) and evaluates FTIR's utility versus alternative analytical methods.

Structural Analysis & Predicted Spectral Profile

The molecule features three distinct functional groups that serve as "spectral handles" for identification. The following data is derived from standard spectroscopic principles for 1,2,4-trisubstituted benzenes.

Table 1: Characteristic FTIR Peaks (Predicted)
Functional GroupWavenumber (cm⁻¹)IntensityModeDiagnostic Notes
Nitrile (-CN) 2225 – 2240 Medium-StrongStretchingPrimary ID Peak. Located in the "silent region." Very sharp and distinct. Confirms the 4-cyano substitution.
Ester Carbonyl (C=O) 1735 – 1750 StrongStretchingTypical for aliphatic esters of phenylacetic acid. Differentiates from the acid precursor (~1710 cm⁻¹).[1]
Phenolic Hydroxyl (-OH) 3200 – 3500 BroadStretchingLikely exhibits intramolecular H-bonding with the ester carbonyl (7-membered ring interaction) or intermolecular bonding.
Aromatic Ring (C=C) 1600, 1580, 1500 MediumStretchingCharacteristic "breathing" modes of the benzene ring.
Ester C-O-C 1200 – 1300 StrongStretching"Fingerprint" region. Often appears as a doublet or complex band.[2]
Phenolic C-O ~1200 StrongStretchingOverlaps with ester bands but critical for confirming the phenol moiety.
Ar-H (Out-of-Plane) 800 – 850 StrongBendingPattern indicative of 1,2,4-substitution (two adjacent H's, one isolated H).

Comparative Performance Analysis

This section evaluates the "performance" of FTIR in distinguishing the target molecule from its specific "alternatives" (impurities or analogs).[2][3][4]

Comparison A: Target Molecule vs. Hydrolysis Impurity (The Acid)

Alternative: 2-(4-cyano-2-hydroxyphenyl)acetic acid This is the most common degradation product or starting material.

FeatureTarget: Methyl Ester Alternative: Carboxylic Acid Performance Verdict
Carbonyl (C=O) Sharp band at ~1740 cm⁻¹ Broad/Lower band at ~1700-1725 cm⁻¹ High. FTIR easily resolves the ester vs. acid carbonyl shift.
Hydroxyl Region Phenolic OH only (~3300 cm⁻¹)Very Broad Acid OH (2500–3300 cm⁻¹)High. The "acid beard" (broad O-H) is absent in the pure ester.
Nitrile (-CN) Present (~2230 cm⁻¹)Present (~2230 cm⁻¹)Low. Cannot distinguish based on CN alone.
Comparison B: Target Molecule vs. O-Alkylated Product

Alternative: Methyl 2-(4-cyano-2-alkoxyphenyl)acetate If the phenol is reacted (e.g., ether synthesis), the spectrum changes significantly.

FeatureTarget: Free Phenol Alternative: Ether (O-Alkylated) Performance Verdict
OH Stretch Present (3200-3500 cm⁻¹) Absent Critical. Disappearance of the OH band is the primary reaction endpoint.
C-O Stretch Phenolic C-O (~1200 cm⁻¹)Ether C-O-C (1050-1250 cm⁻¹)Medium. Fingerprint region is complex; OH disappearance is more reliable.
Comparison C: FTIR vs. HPLC (Methodology Comparison)
MetricFTIR Spectroscopy HPLC (UV-Vis)
Speed < 2 minutes (ATR)15–45 minutes
Specificity Functional Group ID (Direct confirmation of CN, Ester)Retention Time (Indirect; requires standards)
Quantitation Semi-quantitative (limit of detection ~1-2%)Highly quantitative (trace impurities <0.1%)
Best Use Raw Material ID & Reaction Monitoring Final Purity Assay

Experimental Protocol: ATR-FTIR Analysis

Objective: To confirm the identity of this compound using Attenuated Total Reflectance (ATR).

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard (if available).[5]

Step-by-Step Methodology:

  • System Initialization:

    • Power on the FTIR and allow the source to warm up (approx. 15-30 mins).

    • Set parameters: Resolution = 4 cm⁻¹; Scans = 16 or 32; Range = 4000–600 cm⁻¹.

  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect an "Air Background" spectrum. Verify the absence of contamination peaks (e.g., silicone oil or previous sample).

  • Sample Loading:

    • Place approximately 5–10 mg of the solid this compound onto the center of the crystal.

    • Note: Ensure the sample covers the "sweet spot" (the active sampling area, usually 1-2 mm diameter).

  • Compression:

    • Lower the pressure arm/anvil. Apply moderate force to ensure intimate contact between the solid and the crystal.

    • Caution: Do not overtighten, as this can crack the crystal or deform soft crystals.

  • Data Acquisition:

    • Collect the sample spectrum.[2][6][7][8][9]

    • Perform an automatic baseline correction if the baseline is tilted.

  • Analysis & Validation:

    • Check 1: Locate the Nitrile peak at ~2230 cm⁻¹ .[1] (Absence = Wrong compound).

    • Check 2: Locate the Ester Carbonyl at ~1740 cm⁻¹ . (Shift to 1700 = Hydrolysis).

    • Check 3: Verify the OH stretch at ~3300 cm⁻¹ . (Absence = O-Alkylated impurity).

Visualizations

Diagram 1: Structural Functional Group Map

This diagram maps the chemical structure to its specific diagnostic wavenumbers.

StructuralMap Molecule Methyl 2-(4-cyano- 2-hydroxyphenyl)acetate CN_Group Nitrile (-CN) ~2230 cm⁻¹ (Sharp, Distinct) Molecule->CN_Group Pos 4 Ester_Group Methyl Ester (-COOCH3) C=O: ~1740 cm⁻¹ C-O: ~1250 cm⁻¹ Molecule->Ester_Group Pos 1 (Side Chain) Phenol_Group Phenolic (-OH) ~3300 cm⁻¹ (Broad) C-O: ~1200 cm⁻¹ Molecule->Phenol_Group Pos 2 Ring_Group Aromatic Ring C=C: ~1600/1500 cm⁻¹ Subst: ~820 cm⁻¹ Molecule->Ring_Group Scaffold

Caption: Mapping of the target molecule's functional groups to their predicted diagnostic FTIR frequencies.

Diagram 2: Analytical Decision Workflow

A logic gate for researchers to interpret the spectra during synthesis.

DecisionTree Start Acquire Spectrum CheckCN Peak at ~2230 cm⁻¹? Start->CheckCN CheckCO Peak at ~1740 cm⁻¹? CheckCN->CheckCO Yes Result_Fail_CN FAIL: Wrong Scaffold (Missing Nitrile) CheckCN->Result_Fail_CN No CheckOH Broad Peak at ~3300 cm⁻¹? CheckCO->CheckOH Yes (Sharp) Result_Fail_Acid FAIL: Hydrolysis Impurity (Acid Form) CheckCO->Result_Fail_Acid No (Shifted to ~1710) Result_Pass PASS: Target Identity Confirmed CheckOH->Result_Pass Yes Result_Fail_Ether FAIL: O-Alkylated Impurity (Ether Form) CheckOH->Result_Fail_Ether No

Caption: Step-by-step logic for interpreting the FTIR spectrum during quality control or reaction monitoring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general peak assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific nitrile and ester frequency ranges).

  • Sigma-Aldrich. (n.d.). This compound Product Detail. (Source for CAS 1261649-42-6 and structural confirmation).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (General reference for ester and nitrile spectral trends).

Sources

Comparative Analysis of the UV-Vis Absorption Profile of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Analytical Scientists in Pharmaceutical Development

This guide provides a detailed examination of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, a known process-related impurity in the synthesis of active pharmaceutical ingredients such as Relebactam. An in-depth understanding of its spectral properties is critical for developing robust analytical methods for purity testing and quality control. Here, we present a comprehensive analysis, comparing its expected spectral features with those of structurally related compounds, and provide a validated protocol for its characterization.

Theoretical Framework: Structure and Spectral Predictions

The UV-Vis absorption properties of an organic molecule are dictated by its electronic structure, specifically the presence of chromophores and auxochromes. The structure of this compound incorporates a benzene ring, which acts as the primary chromophore, substituted with three key functional groups that modulate its absorption profile:

  • Hydroxyl (-OH) group: An electron-donating group (auxochrome) that, when attached to the aromatic ring, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases the absorption intensity (hyperchromic effect).

  • Cyano (-CN) group: An electron-withdrawing group that can extend the conjugation of the π-system, also influencing the position and intensity of absorption bands.

  • Methyl acetate (-CH₂COOCH₃) group: While the ester group itself is not a strong chromophore in the near-UV region, its steric and electronic influence can subtly modify the overall spectrum.

Based on this structure, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The combined electronic effects of the hydroxyl and cyano groups are anticipated to result in a complex spectrum with characteristic absorption maxima.

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure data integrity and reproducibility, a standardized protocol for acquiring the UV-Vis spectrum of this compound is essential. The following methodology is designed as a self-validating system.

Diagram of the Experimental Workflow

G cluster_prep Sample & System Preparation cluster_acq Data Acquisition A Standard Preparation: Accurately weigh ~10 mg of the reference standard. B Dissolution: Dissolve in a Class A 100 mL volumetric flask using spectroscopic grade Methanol. A->B C Serial Dilution: Prepare a working solution of ~10 µg/mL in Methanol. B->C F Sample Measurement: Rinse and fill the cuvette with the sample working solution. C->F Transfer to Cuvette D System Blank: Fill a quartz cuvette with spectroscopic grade Methanol. E Baseline Correction: Perform a baseline correction on the spectrophotometer from 400 nm to 200 nm. G Spectral Scan: Acquire the absorption spectrum from 400 nm to 200 nm. F->G H Data Analysis: Identify the wavelength of maximum absorbance (λmax). G->H

Caption: Standard workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Solvent Selection: Spectroscopic grade methanol is chosen as the solvent due to its transparency in the UV region of interest (>210 nm) and its ability to dissolve the analyte. The choice of solvent is critical as solvent polarity can influence the position of absorption maxima.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10.0 mg of this compound reference standard.

    • Quantitatively transfer the standard to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to volume with spectroscopic grade methanol. This yields a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solution:

    • Pipette 5.0 mL of the stock solution into a 50 mL Class A volumetric flask.

    • Dilute to volume with spectroscopic grade methanol to obtain a working concentration of approximately 10 µg/mL. This concentration is chosen to ensure the absorbance falls within the linear range of most modern spectrophotometers (typically 0.1 - 1.5 AU).

  • Instrument Parameters:

    • Spectrophotometer: A calibrated, double-beam UV-Vis spectrophotometer.

    • Scan Range: 200 nm to 400 nm.

    • Slit Width: 1.0 nm (A smaller slit width provides better resolution of fine spectral features).

    • Scan Speed: 200 nm/min.

    • Cuvettes: Matched 1.0 cm path length quartz cuvettes.

  • Measurement Procedure:

    • Perform a baseline correction using spectroscopic grade methanol in both the sample and reference cuvettes. This step is crucial to subtract any background absorbance from the solvent and instrument optics.

    • Empty the sample cuvette, rinse it twice with the working solution, and then fill it.

    • Acquire the absorption spectrum of the working solution against the methanol reference.

    • Identify and record the wavelength(s) of maximum absorbance (λmax).

Comparative Spectral Analysis

To contextualize the absorption characteristics of this compound, its predicted spectral data are compared with those of its core structural components. The presence of both a strong electron-donating group (-OH) and a strong electron-withdrawing group (-CN) on the same aromatic ring leads to a significant bathochromic shift compared to the individual parent molecules.

Compound NameStructureλmax (nm)SolventRationale for Comparison
BenzeneC₆H₆254HexaneThe fundamental aromatic chromophore.
PhenolC₆H₅OH270WaterDemonstrates the bathochromic effect of the -OH auxochrome.
BenzonitrileC₆H₅CN271, 281EthanolShows the effect of the electron-withdrawing -CN group.
4-CyanophenolHOC₆H₄CN297EthanolCombines the effects of -OH and -CN groups in a para-arrangement, leading to a significant red shift due to extended conjugation.
This compound C₁₀H₉NO₃~290-310 (Predicted) MethanolThe full structure, where the ortho-hydroxyl and para-cyano substitution pattern is expected to produce a λmax similar to or slightly different from 4-cyanophenol.

Note: The λmax for the target compound is a prediction based on structural analogy. Experimental verification is required.

Structural Comparison Diagram

G cluster_main Target Molecule cluster_comp Comparison Structures Target Target_label This compound A B A_label Phenol C B_label Benzonitrile C_label 4-Cyanophenol

Caption: Structures of the target analyte and related compounds.

Conclusion and Application

The UV-Vis absorption profile of this compound is predicted to exhibit a strong absorption maximum around 290-310 nm, primarily due to the combined electronic effects of the phenolic hydroxyl and cyano substituents on the aromatic ring. This characteristic λmax provides a selective wavelength for the quantitative determination of this impurity by HPLC-UV, allowing for its detection and quantification in the presence of other intermediates or the final API, provided there is sufficient chromatographic resolution and no spectral overlap from other components at this wavelength. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible spectral data essential for method development and validation in a regulated pharmaceutical environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Differentiating Methyl 2-(4-cyano-2-hydroxyphenyl)acetate from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Differentiating Methyl 2-(4-cyano-2-hydroxyphenyl)acetate from Structural Isomers

Executive Summary

In the development of nitrile-containing pharmaceuticals (e.g., xanthine oxidase inhibitors or non-steroidal anti-inflammatory derivatives), This compound (Target Compound) serves as a critical intermediate.[1] However, the electrophilic aromatic substitution reactions used to synthesize the precursor often yield regioisomers, specifically the 5-cyano and 3-cyano analogs.[1]

These isomers are isobaric and possess identical functional groups, rendering standard LC-MS methods insufficient for definitive structural assignment.[1] This guide outlines a robust, orthogonal analytical workflow to differentiate the target 4-cyano isomer from its structural congeners, relying primarily on high-resolution NMR spectroscopy (coupling constants and NOE correlations) and FTIR signatures.[1]

Structural Analysis & The Isomer Challenge

The core challenge lies in the substitution pattern of the benzene ring. All isomers contain:

  • A methyl acetate moiety (

    
    ) at position 1.[1]
    
  • A hydroxyl group (

    
    ) at position 2.[1]
    
  • A nitrile group (

    
    ) at varying positions (3, 4, 5, or 6).[1]
    

The Primary Interferents:

  • Target: this compound (1,2,4-substitution).[1]

  • Isomer A: Methyl 2-(5-cyano-2-hydroxyphenyl)acetate (1,2,5-substitution).[1]

  • Isomer B: Methyl 2-(3-cyano-2-hydroxyphenyl)acetate (1,2,3-substitution).[1]

Table 1: Predicted Physicochemical Profiles
FeatureTarget (4-Cyano)Isomer A (5-Cyano)Isomer B (3-Cyano)
Symmetry AsymmetricAsymmetricAsymmetric
Proton System ABX (or AB + S)ABX (or AB + S)ABC (Contiguous)
Steric Bulk (OH) UnhinderedUnhinderedHindered by CN (Pos 3)
pKa (Phenol) ~7.5 (Para-CN effect)~8.0 (Meta-CN effect)~7.0 (Ortho-CN effect)

Analytical Workflow: Step-by-Step Differentiation

Method A: 1H-NMR Spectroscopy (The Primary Screen)[1]

Differentiation relies on the scalar coupling (


-coupling) of the aromatic protons.[1]

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred to prevent OH exchange and sharpen phenolic peaks).[1]
    
  • Frequency: 400 MHz minimum.

1. The Target (4-Cyano):

  • Structure: Protons are at positions 3, 5, and 6.

  • H3: Isolated between

    
     and 
    
    
    
    .[1] Appears as a doublet of doublets (dd) with small meta-coupling (
    
    
    Hz) or a pseudo-singlet.[1]
  • H5 & H6: Adjacent. H5 is ortho to

    
    ; H6 is ortho to the acetate chain.[1] They appear as a pair of doublets  (
    
    
    
    Hz).[1]
  • Key Signature: A strong ortho-coupled pair (

    
    ) and one isolated meta-coupled signal (
    
    
    
    ).

2. Isomer A (5-Cyano):

  • Structure: Protons are at positions 3, 4, and 6.

  • H6: Isolated between the acetate chain and

    
    .[1] Appears as a singlet/meta-doublet .
    
  • H3 & H4: Adjacent. They appear as a pair of doublets (

    
     Hz).[1]
    
  • Ambiguity: Both the Target and Isomer A show a "2+1" pattern. Differentiation requires Method B (NOESY).

3. Isomer B (3-Cyano):

  • Structure: Protons are at positions 4, 5, and 6.

  • Pattern: Three contiguous protons.[2]

  • Key Signature: A classic triplet/doublet/doublet or overlapping multiplet pattern. No isolated singlets. This is easily distinguished from the Target.

Method B: 1D NOESY / 2D NOESY (The Definitive Test)

This is the self-validating step. We examine the Nuclear Overhauser Effect (NOE) between the benzylic methylene protons (


 of the acetate) and the aromatic ring protons.[1]
  • Target (4-Cyano): The acetate group is at Position 1.[1] The adjacent aromatic proton is H6 . In the Target, H6 is part of the ortho-coupled pair (H5/H6).[1]

    • Result: Irradiation of the

      
       signal enhances the doublet  at ~7.2-7.5 ppm.[1]
      
  • Isomer A (5-Cyano): The acetate group is at Position 1.[1] The adjacent aromatic proton is H6 . In this isomer, H6 is the isolated singlet/meta-doublet .[1]

    • Result: Irradiation of the

      
       signal enhances the singlet  at ~7.5-7.8 ppm.[1]
      
Method C: FTIR Spectroscopy

While less specific than NMR, IR provides rapid confirmation of the nitrile environment.

  • Target (4-Cyano): The nitrile is para to the hydroxyl group.[1] Resonance donation from the oxygen lone pair into the ring can slightly weaken the

    
     bond compared to meta-substitution.
    
    • 
      : ~2225 cm
      
      
      
      .
  • Isomer B (3-Cyano): The nitrile is ortho to the hydroxyl.[1] Hydrogen bonding between the phenolic

    
     and the nitrile nitrogen can shift the band.
    
    • 
      : ~2235-2240 cm
      
      
      
      (Shifted due to H-bonding rigidity).

Visualization of the Decision Logic

The following diagram illustrates the logical flow for differentiating the isomers based on the experimental data described above.

IsomerDifferentiation node_start Unknown Sample Methyl (cyano-hydroxyphenyl)acetate node_nmr Step 1: 1H-NMR (Aromatic Region) node_start->node_nmr node_contig 3 Contiguous Protons (d, t, d pattern) node_nmr->node_contig Pattern A node_split 2 Adjacent + 1 Isolated Proton (AB system + Singlet) node_nmr->node_split Pattern B node_isomB Isomer B: 3-Cyano (REJECT) node_contig->node_isomB node_noesy Step 2: 1D Selective NOESY Irradiate Acetate -CH2- node_split->node_noesy node_noe_singlet NOE on Isolated Singlet node_noesy->node_noe_singlet node_noe_doublet NOE on Doublet (part of pair) node_noesy->node_noe_doublet node_isomA Isomer A: 5-Cyano (REJECT) node_noe_singlet->node_isomA node_target TARGET CONFIRMED This compound node_noe_doublet->node_target

Caption: Logical decision tree for differentiating regioisomers using 1H-NMR coupling patterns and NOESY correlations.

Experimental Protocol (Self-Validating)

Objective: Confirm identity of Lot #X as this compound.

Reagents:

  • Sample: 10 mg

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS.
    

Procedure:

  • Sample Prep: Dissolve 10 mg of the solid in DMSO-

    
    . Ensure complete dissolution to avoid line broadening.
    
  • 1H-NMR Acquisition: Acquire a standard proton spectrum (16 scans, 2 sec relaxation delay).

  • Phasing: Carefully phase the aromatic region (6.5 – 8.0 ppm).

  • Analysis:

    • Identify the acetate

      
       singlet at 
      
      
      
      ppm.[1]
    • Identify the aromatic signals.[2][3][4]

  • NOESY Experiment:

    • Set up a 1D-NOESY (or 1D-DPFGSE-NOE).[1]

    • Target Frequency: Select the center of the acetate

      
       singlet.[1]
      
    • Mixing Time: 500 ms.

  • Validation Criteria:

    • If the NOE response appears on the proton splitting as a doublet (

      
       Hz), the structure is 4-Cyano  (Target).[1]
      
    • If the NOE response appears on the proton splitting as a singlet , the structure is 5-Cyano .[1]

References

  • Context: Provides physical property baselines for hydroxyphenylacetate deriv
  • Context: Reference for NMR solvent shifts in similar phenolic ester systems.
  • Matrix Fine Chemicals . METHYL 2-(4-HYDROXYPHENYL)ACETATE.[1][5][6][7] Retrieved from [Link][1]

    • Context: Structural analog data for chemical shift prediction of the acet
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate. As a compound featuring a reactive cyano group on a phenolic acetate backbone, its management requires a rigorous, safety-first approach. The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical wastes with confidence and integrity.

Core Principle: Hazard-Aware Waste Management

All chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] For this compound, the presence of the cyanophenyl moiety dictates its classification as a highly toxic waste stream. The primary risk is the potential for this compound or its degradation products to release cyanide, a potent cellular toxin. A critical safety imperative is the strict segregation from acidic materials, which can lead to the formation of extremely toxic hydrogen cyanide (HCN) gas.[2][3]

Hazard Profile Summary
Hazard CategoryAnticipated RiskRationale & PrecautionsSupporting Compounds
Acute Toxicity High. Potential for severe toxicity if ingested, inhaled, or absorbed through the skin due to the cyano group.All handling and disposal operations must be conducted in a certified chemical fume hood.[2] Avoid generation of dusts or aerosols.[4]Cyanide Compounds[2][3][5]
Eye & Skin Irritation Moderate to Severe. Likely to cause serious eye irritation and potential skin irritation upon contact.Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles and chemical-resistant gloves.[4][6]Methyl Cyanoacetate[6], Methyl 3-Hydroxyphenylacetate
Environmental Hazard Significant. Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.Do not dispose of this chemical down the drain or in regular trash.[4][7] All waste must be collected for approved hazardous waste disposal.Methyl 2-(4-hydroxyphenyl)propanoate[8]

Procedural Workflow for Disposal

The following step-by-step protocol ensures a self-validating system for safety and compliance, from the point of generation to final disposal.

Step 1: Immediate Personal Protective Equipment (PPE) Mandate

Before handling the waste container or the chemical itself, ensure the following PPE is worn:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste after use.[4]

  • Body Protection : A standard laboratory coat.

Step 2: Waste Generation & Collection Protocol

All waste containing this compound must be collected at its point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Container Selection :

    • Use a container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, glass).

    • The container must be in good condition, free of leaks, and have a secure, screw-top cap.[1] Never use open beakers or stoppered flasks for waste accumulation.[7]

  • Waste Segregation (Critical Step) :

    • Dedicate a specific waste container solely for this compound and related cyanide-containing wastes.[2][5]

    • NEVER mix this waste with acidic materials. Store the cyanide waste container in a secondary containment bin physically separated from any acids to prevent accidental mixing.[3][10]

  • Labeling :

    • As soon as the first drop of waste is added, label the container.[1]

    • The label must include:

      • The words "HAZARDOUS WASTE" [7]

      • The full chemical name: "this compound" (avoid abbreviations or formulas)[7]

      • A clear warning: "CYANIDE-CONTAINING WASTE - DO NOT MIX WITH ACIDS" [2]

      • The date of first accumulation.

Step 3: On-Site Storage
  • Location : Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[10] If the waste is flammable, it should be stored in a flammable storage cabinet.[9]

  • Container Status : Keep the waste container closed at all times except when adding waste.[1]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[1][9]

Step 4: Arranging for Final Disposal
  • Request Pickup : Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[1][7]

  • Documentation : Fill out any required waste disposal forms or online requests accurately, ensuring the chemical composition is clearly stated.

  • Hand-off : Do not transport hazardous waste yourself. Trained EHS or hazardous waste contractor personnel will collect the waste directly from your laboratory.[1]

Emergency Procedures: Spill and Exposure Management

Small Spill Containment (Inside a Chemical Fume Hood)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate : Keep the fume hood sash at a safe working height.

  • Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate :

    • Once absorbed, gently sweep the material into your designated hazardous waste container.

    • Clean the spill area first with a pH 10 buffer solution.[2][5]

    • Follow this with a cleaning using a freshly prepared 10% bleach solution.[2][5]

    • Rationale : The initial basic buffer ensures that any residual cyanide is not acidified by the bleach (which is often acidic), preventing HCN gas formation.

  • Dispose : All cleanup materials (absorbent, wipes, gloves) must be disposed of as cyanide-containing hazardous waste.[2]

First Aid for Exposure
  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][11] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[4][11] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][11] Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

DisposalWorkflow start Waste Generation (In Fume Hood) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling container Step 2: Select & Label Waste Container 'HAZARDOUS WASTE - CYANIDE' ppe->container segregate Step 3: Segregate Waste (CRITICAL: No Acids!) container->segregate Place in Secondary Containment collect Step 4: Collect Waste in Designated Container segregate->collect store Step 5: Store Securely in Satellite Accumulation Area (SAA) collect->store Keep container closed request Step 6: Request Pickup from EHS/Waste Contractor store->request When full or project complete end_node Final Disposal by Licensed Facility request->end_node EHS Collects

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.